Cas no 128364-91-0 (3-(2-Aminoethylamino)propylamine)

3-(2-Aminoethylamino)propylamine structure
128364-91-0 structure
Product Name:3-(2-Aminoethylamino)propylamine
CAS No:128364-91-0
MF:C5H15N3
MW:117.192700624466
CID:91638
PubChem ID:26091
Update Time:2025-04-18

3-(2-Aminoethylamino)propylamine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Aminoethylamino)propylamine
    • N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE
    • N-(2-Aminoethyl)-N-(3-aminopropyl)amine
    • N3-AMINE
    • 3-(2-Amonoethylamino)propylamine
    • N1-(2-AMINOETHYL)PROPANE-1,3-DIAMINE
    • N-(2-AMINOETHYL)TRIMETHYLENE DIAMINE
    • 128364-91-0
    • DTSDBGVDESRKKD-UHFFFAOYSA-
    • FT-0629633
    • Q27259493
    • N-(2-aminoethyl)propane-1,3-diamine
    • 1,3-Propanediamine, N1-(2-aminoethyl)-
    • DTXSID9065522
    • 1,6-DIAMINO-3-AZAHEXANE
    • 3-(AMINOPROPYL)ETHYLENEDIAMINE
    • 1,3-Propanediamine, N-(2-aminoethyl)-
    • CS-0077151
    • A927710
    • SCHEMBL15722
    • N-(3-Aminopropyl)ethylenediamine
    • N'-(2-aminoethyl)propane-1,3-diamine
    • EC 236-882-0
    • 4EOW03IX8S
    • AKOS006223904
    • N-(2-aminoethyl)-1,3-propane diamine
    • 3-azahexane-1,6-diamine
    • N-(3-AMINOPROPYL)-1,2-DIAMINOETHANE
    • EN300-370547
    • 3-((2-AMINOETHYL)AMINO)PROPYLAMINE
    • EINECS 236-882-0
    • CHEMBL1213267
    • N-(2-Aminoethyl)-1,3-propanediamine, 97%
    • InChI=1/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
    • 1,2-Propanediamine,N2-(2-aminoethyl)-
    • UNII-4EOW03IX8S
    • 1,4,8-triazaoctane
    • NS00004167
    • N3 AMINE
    • 13531-52-7
    • MFCD00008211
    • (2-aminoethyl)(3-aminopropyl)amine
    • W-110347
    • Inchi: 1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
    • InChI Key: DTSDBGVDESRKKD-UHFFFAOYSA-N
    • SMILES: N(CCN)CCCN

Computed Properties

  • Exact Mass: 117.12700
  • Monoisotopic Mass: 117.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 5
  • Complexity: 38.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.7
  • Topological Polar Surface Area: 64.1A^2

Experimental Properties

  • Color/Form: A colorless liquid with an amine like odor
  • Density: 0.928 g/mL at 25 °C(lit.)
  • Melting Point: 10 °C
  • Boiling Point: 221 °C
  • Flash Point: 205 °F
  • Refractive Index: n20/D 1.4815(lit.)
  • PSA: 64.07000
  • LogP: 0.67340
  • Solubility: Soluble in water

3-(2-Aminoethylamino)propylamine Security Information

  • Hazardous Material transportation number:UN 2735 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26-S27-S28-S45-S36/37/39
  • Hazardous Material Identification: C
  • Packing Group:III
  • HazardClass:8
  • PackingGroup:III
  • Packing Group:III

3-(2-Aminoethylamino)propylamine Production Method

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd